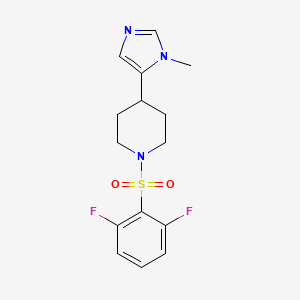

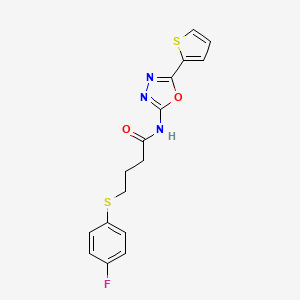

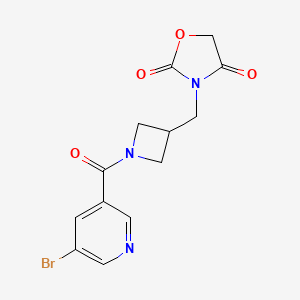

![molecular formula C12H12O6 B2857284 [1,1'-Biphenyl]-2,3',4,5',6-pentaol hydrate CAS No. 307518-86-1](/img/structure/B2857284.png)

[1,1'-Biphenyl]-2,3',4,5',6-pentaol hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[1,1’-Biphenyl]-2,3’,4,5’,6-pentaol hydrate” is a complex compound. The term ‘hydrate’ refers to a substance that contains water or its constituent elements . In chemistry, a hydrate is a compound formed by the hydration, i.e., "Addition of water or of the elements of water (i.e. H and OH) to a molecular entity" .

Synthesis Analysis

The synthesis of such complex compounds often involves multiple steps and various reagents. For instance, benzidine, a compound structurally related to biphenyl, has been used in the synthesis of azo dyes . The synthesis process involves coupling benzidine with ethyl cyanoacetate and malononitrile to give azo-hydrazo products, which are then cyclized using hydrazine and phenyl hydrazine .Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR, and IR spectroscopy . These techniques provide information about the arrangement of atoms in a molecule and the types of bonds present.Chemical Reactions Analysis

The chemical reactions involving “[1,1’-Biphenyl]-2,3’,4,5’,6-pentaol hydrate” would depend on the specific conditions and reagents used. Generally, hydrates can undergo dehydration upon heating, resulting in the formation of an anhydrous compound .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its solubility, melting point, boiling point, and reactivity. Hydrates generally contain water in stoichiometric amounts and can lose their water content upon heating .Mécanisme D'action

The mechanism of action of a compound refers to how it interacts with other substances at the molecular level. For instance, the nucleophilic addition of water to a carbonyl to form a hydrate is usually slow under neutral conditions (pH = 7). The rate can be significantly increased through the addition of an acid or base as a catalyst .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound, as well as measures for safe handling and use. For instance, biphenyl, a compound related to “[1,1’-Biphenyl]-2,3’,4,5’,6-pentaol hydrate”, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

2-(3,5-dihydroxyphenyl)benzene-1,3,5-triol;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5.H2O/c13-7-1-6(2-8(14)3-7)12-10(16)4-9(15)5-11(12)17;/h1-5,13-17H;1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJTVCUYDNNZRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C2=C(C=C(C=C2O)O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dihydroxyphenyl)benzene-1,3,5-triol;hydrate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2857207.png)

![{[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2857210.png)